(-)-Scopolamine methyl bromide

Description

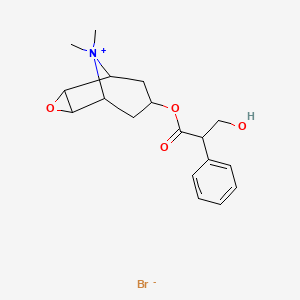

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYRUNPLKGGUJF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Scopolamine Methyl Bromide

Abstract

(-)-Scopolamine methyl bromide, also known as methylscopolamine bromide or hyoscine methyl bromide, is a peripherally acting antimuscarinic agent with significant applications in both clinical practice and pharmacological research. As a quaternary ammonium derivative of scopolamine, its positively charged nitrogen atom markedly restricts its passage across the blood-brain barrier, thereby minimizing central nervous system side effects while retaining potent activity at peripheral muscarinic receptors. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with muscarinic acetylcholine receptor subtypes, the subsequent impact on intracellular signaling cascades, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in cholinergic pharmacology and related therapeutic areas.

Introduction: The Significance of Peripheral Muscarinic Antagonism

Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, orchestrating a vast array of physiological processes through its interaction with muscarinic and nicotinic receptors. The muscarinic acetylcholine receptor (mAChR) family, comprising five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), mediates the majority of the parasympathetic effects of ACh.[1] The therapeutic and research utility of modulating these receptors is extensive.

This compound is a competitive antagonist of mAChRs.[2] Its defining characteristic is the methylation of the tertiary amine of its parent compound, scopolamine, creating a quaternary ammonium salt.[3] This structural modification imparts a permanent positive charge, significantly increasing the molecule's hydrophilicity and drastically limiting its ability to penetrate the lipophilic blood-brain barrier.[3][4] Consequently, the pharmacological effects of this compound are predominantly confined to the periphery, making it an invaluable tool for dissecting the roles of peripheral versus central muscarinic systems and a clinically useful agent for treating conditions characterized by excessive peripheral cholinergic activity.[4][5]

This guide will elucidate the nuanced molecular interactions and downstream cellular consequences of mAChR blockade by this compound.

Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The primary mechanism of action of this compound is competitive antagonism at all five subtypes of muscarinic acetylcholine receptors.[2] Structurally similar to the endogenous ligand acetylcholine, this compound binds to the orthosteric site of the mAChR, the same site that acetylcholine binds to.[6] However, unlike acetylcholine, the binding of this compound does not induce the conformational change in the receptor necessary for G protein coupling and the initiation of downstream signaling. Instead, it occupies the binding site, physically preventing acetylcholine from binding and activating the receptor.[4] This competitive and reversible inhibition effectively blocks the physiological actions of acetylcholine at postganglionic parasympathetic neuroeffector junctions.[7]

The following diagram illustrates the principle of competitive antagonism at the muscarinic receptor.

Caption: Competitive antagonism at the muscarinic receptor.

Receptor Subtype Binding Profile

While this compound is considered a non-selective muscarinic antagonist, subtle differences in its affinity for the five mAChR subtypes exist. Precise Ki values for this compound across all five subtypes are not consistently reported in a single study. However, the radiolabeled form, [³H]N-methylscopolamine ([³H]NMS), is a widely used tool in receptor binding assays, and its binding characteristics are considered a reliable proxy.[8] The affinity of [³H]NMS is high across the M1, M2, M3, and M4 subtypes, with Kd values in the picomolar range.[9]

| Receptor Subtype | Radioligand | Kd (pM) | Cell Source |

| M1 | [³H]-NMS | 180 | CHO Cells |

| M2 | [³H]-NMS | 215 | CHO Cells |

| M3 | [³H]-NMS | 110 | CHO Cells |

| M4 | [³H]-NMS | 120 | CHO Cells |

| Table 1: Binding Affinities of [³H]N-methylscopolamine for Muscarinic Receptor Subtypes.[9] |

Downstream Signaling Pathways Blocked by this compound

The physiological consequences of this compound administration are a direct result of its blockade of the distinct signaling pathways coupled to each mAChR subtype. Muscarinic receptors are broadly divided into two classes based on their G protein coupling.[1]

-

Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10]

-

Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12]

This compound, by preventing acetylcholine from binding to these receptors, effectively inhibits these signaling cascades.

The following diagram illustrates the blockade of the primary muscarinic receptor signaling pathways.

Caption: Blockade of mAChR downstream signaling pathways.

Physiological Effects and Clinical Relevance

The peripheral blockade of muscarinic receptors by this compound leads to a range of physiological effects, which are exploited for therapeutic benefit.[13][14] These include:

-

Gastrointestinal Tract: Inhibition of M3 receptor-mediated smooth muscle contraction and M1/M3 receptor-mediated gastric acid secretion.[15] This leads to a reduction in gastrointestinal motility and secretions, making it effective in the adjunctive treatment of peptic ulcers and other gastrointestinal hypermotility and hypersecretory disorders.[7][16]

-

Salivary Glands: Blockade of M3 receptors in salivary glands reduces salivation.[13]

-

Cardiovascular System: At therapeutic doses, the effects on the heart are less pronounced than with atropine. However, large doses can cause tachycardia by blocking M2 receptors at the sinoatrial node.[13][17]

-

Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) can occur due to blockade of M3 receptors in the iris sphincter and ciliary muscle, respectively.[13][14]

The peripheral selectivity of this compound distinguishes it from its parent compound, scopolamine. While scopolamine readily crosses the blood-brain barrier to produce central effects such as drowsiness, memory impairment, and anti-nausea effects, this compound's effects are largely confined to the periphery.[4][12][18]

Experimental Protocols for Characterization

The characterization of muscarinic antagonists like this compound relies on a combination of radioligand binding assays and cell-based functional assays.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells). The assay measures the ability of unlabeled this compound to displace a known concentration of a radiolabeled antagonist, typically [³H]N-methylscopolamine ([³H]NMS), from the receptor.[7][8]

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

[³H]N-methylscopolamine ([³H]NMS) of high specific activity.

-

Unlabeled this compound.

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[19]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [³H]NMS + assay buffer.

-

Non-specific Binding: Cell membranes + [³H]NMS + a high concentration of atropine (e.g., 1 µM).

-

Competition: Cell membranes + [³H]NMS + varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[17][19]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays for Assessing Antagonism

Functional assays measure the ability of an antagonist to inhibit the downstream signaling initiated by an agonist. The choice of assay depends on the G protein coupling of the receptor subtype.[21]

-

Calcium Flux Assay (for M1, M3, M5): This assay measures changes in intracellular calcium concentration in response to agonist stimulation in cells expressing Gq/11-coupled receptors. The antagonist's ability to block this calcium mobilization is quantified.[21]

-

cAMP Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase by an agonist in cells expressing Gi/o-coupled receptors. The antagonist's ability to reverse this inhibition of cAMP production is determined.[21]

Conclusion

This compound serves as a quintessential example of a peripherally selective muscarinic antagonist. Its mechanism of action, rooted in the competitive blockade of all five muscarinic acetylcholine receptor subtypes, has been extensively characterized. The quaternary ammonium structure is the key determinant of its pharmacological profile, preventing central nervous system penetration and confining its effects to the periphery. This property not only underpins its clinical utility in treating gastrointestinal disorders but also establishes it as a critical tool for researchers to delineate the complex roles of the peripheral cholinergic system. A thorough understanding of its interaction with mAChR subtypes and its impact on downstream signaling pathways is essential for its rational use in both therapeutic and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 18. drugs.com [drugs.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

What is the chemical structure of (-)-Scopolamine methyl bromide?

An In-depth Technical Guide to the Chemical Structure of (-)-Scopolamine Methyl Bromide

Executive Summary

This compound, also known as methscopolamine bromide, is a peripherally acting muscarinic antagonist derived from the naturally occurring tropane alkaloid, (-)-scopolamine. Structurally, it is a quaternary ammonium salt, a modification that imparts a permanent positive charge and significantly limits its ability to cross the blood-brain barrier. This key feature confines its anticholinergic activity primarily to the peripheral nervous system, making it a valuable agent for treating conditions such as peptic ulcers and gastrointestinal spasms without the central nervous system side effects associated with its parent compound. This guide provides a detailed elucidation of its chemical structure, stereochemistry, physicochemical properties, and the analytical methodologies required for its characterization, aimed at researchers, scientists, and professionals in drug development.

Introduction: From Natural Alkaloid to Targeted Therapeutic

Scopolamine is a tropane alkaloid that can be extracted from various plants of the Solanaceae family, such as Hyoscyamus niger (henbane) and Duboisia myoporoides.[1] For centuries, these plants have been known for their medicinal and psychoactive properties. The therapeutic utility of scopolamine itself is often limited by its significant central nervous system effects, including sedation, amnesia, and delirium, which arise from its ability to cross the blood-brain barrier and antagonize muscarinic acetylcholine receptors in the brain.[2]

The development of this compound was a direct result of synthetic efforts to mitigate these central effects. By reacting the tertiary amine of scopolamine with methyl bromide, a quaternary ammonium salt is formed.[3] This structural modification is the cornerstone of its pharmacological profile. The resulting permanent positive charge on the nitrogen atom dramatically increases the molecule's polarity, thereby preventing its passage into the central nervous system. This allows the molecule to act as a selective peripheral anticholinergic agent, inhibiting gastrointestinal motility and reducing gastric acid secretion with a markedly improved side-effect profile.[2][3]

Elucidation of the Core Chemical Structure

The structure of this compound is complex, comprising a rigid tricyclic core, a specific stereochemical configuration, and an ester side chain. The quaternization of the nitrogen atom is the defining feature that differentiates it from its parent compound.

Systematic Nomenclature and Stereochemistry

The unambiguous chemical identity of a chiral molecule is defined by its systematic IUPAC name, which specifies the precise spatial arrangement of every atom. The IUPAC name for this compound is [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide .[3]

This nomenclature precisely defines the absolute configuration at each of the chiral centers within the molecule, which is critical for its specific interaction with muscarinic receptors. The naturally occurring and biologically active form is the levorotatory (-) isomer.

Core Molecular Components

The structure can be deconstructed into three primary components:

-

The Scopine Ring System : This is a rigid, tricyclic amine featuring a tropane skeleton with an epoxide bridge between carbons 6 and 7. This 6β,7β-epoxy-1αH,5αH-tropane structure creates a conformationally constrained framework.

-

The Tropic Acid Moiety : The hydroxyl group at the C-3 position of the scopine ring is esterified with tropic acid. Specifically, it is the (S)-(-)-tropic acid enantiomer, which contributes a critical chiral center to the molecule.[4]

-

The Quaternary Ammonium Center : The nitrogen atom of the tropane ring (position N-8 in scopolamine) is methylated to form a quaternary ammonium cation, specifically a 9,9-dimethyl-9-azoniatricyclo cation. This methylation is the key to its peripheral selectivity.[5] The bromide ion (Br⁻) serves as the counter-ion.

The diagram below illustrates the connectivity and key functional groups of the molecule.

Caption: Key components of this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. Its high water solubility and low logP value are direct consequences of its ionic, quaternary ammonium structure.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [3] |

| Molecular Weight | 398.29 g/mol | [3] |

| Appearance | White, odorless crystalline powder | [2][6] |

| CAS Number | 155-41-9 | [3] |

| Melting Point | ~225 °C (with decomposition) | [2][3] |

| Solubility | Freely soluble in water (~50 mg/mL); slightly soluble in alcohol | [2][3] |

| Specific Optical Rotation | [α]²⁵/D: -21° to -26° (c=5 in H₂O) | [6][7] |

| logP | -2.58 | [3] |

Spectroscopic Signatures

Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorption bands. A strong, broad absorption is expected around 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, strong peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching of the ether (epoxide) and ester groups will appear in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching from the phenyl ring will be visible around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides detailed information about the proton environment. Key expected signals include:

-

Aromatic Protons : A multiplet between 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.[9]

-

Ester-linked Proton (H3) : A signal around 5.1 ppm, corresponding to the proton on the carbon bearing the ester.[9]

-

N-Methyl Protons : Two distinct singlets for the diastereotopic methyl groups on the quaternary nitrogen, appearing further downfield than in the parent tertiary amine due to the positive charge.

-

Hydroxymethyl Protons : Signals for the -CH₂OH group's protons.

-

Tropane Ring Protons : A complex series of signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the rigid tricyclic core.[9]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum confirms the carbon skeleton. Key resonances include the ester carbonyl carbon (~170 ppm), aromatic carbons (125-140 ppm), and the carbons attached to the quaternary nitrogen, which are shifted downfield.[5]

-

Mass Spectrometry (MS) : As a salt, analysis is typically performed on the cation (C₁₈H₂₄NO₄⁺). The molecular ion peak for the cation would be observed at m/z 318. The fragmentation pattern would likely involve the loss of the tropic acid side chain, leading to characteristic fragments of the scopine core.[10]

Experimental Workflow for Structural Verification and Purity Analysis

Ensuring the identity, purity, and stereochemical integrity of an active pharmaceutical ingredient is paramount. A robust analytical workflow is essential for quality control in research and manufacturing settings. The United States Pharmacopeia (USP) provides a standardized monograph for this purpose.[6][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Methscopolamine Bromide Tablets, USP 5 mg [dailymed.nlm.nih.gov]

- 3. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Methscopolamine bromide(155-41-9) 13C NMR spectrum [chemicalbook.com]

- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]

- 7. Scopolamine Methyl Bromide | 155-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methscopolamine bromide(155-41-9) IR2 spectrum [chemicalbook.com]

- 9. Methscopolamine bromide(155-41-9) 1H NMR spectrum [chemicalbook.com]

- 10. Scopolamine [webbook.nist.gov]

- 11. Methscopolamine Bromide [drugfuture.com]

- 12. Methscopolamine Bromide [doi.usp.org]

A Researcher's Guide to Navigating the Cholinergic Landscape: (-)-Scopolamine Methyl Bromide vs. Scopolamine Hydrochloride

In the intricate world of cholinergic research, the choice of pharmacological tools can define the clarity and validity of experimental outcomes. Among the most potent and widely utilized muscarinic antagonists are scopolamine and its derivatives. This guide provides an in-depth technical comparison of two common salt forms: (-)-Scopolamine methyl bromide and scopolamine hydrochloride. Understanding their fundamental differences is paramount for designing robust experiments, whether the goal is to probe the peripheral mechanisms of cholinergic signaling or to model central cognitive dysfunction.

The core directive of this whitepaper is to move beyond a simple recitation of facts and delve into the causal reasoning behind the selection of one compound over the other. For the researcher, this choice is not arbitrary; it is a critical decision that dictates the scope and interpretation of the resulting data.

The Decisive Factor: Navigating the Blood-Brain Barrier

The primary distinction between this compound and scopolamine hydrochloride lies in their chemical structure and its profound impact on their ability to cross the blood-brain barrier (BBB). Scopolamine hydrochloride is a tertiary amine salt, which, due to its lipophilic nature at physiological pH, can readily penetrate the central nervous system (CNS).[1] In contrast, this compound is a quaternary ammonium salt.[2] The addition of a methyl group to the nitrogen atom results in a permanent positive charge, rendering the molecule hydrophilic and largely unable to cross the BBB.[3] This fundamental difference is the cornerstone of their differential applications in research.

Physicochemical Properties: A Comparative Analysis

A detailed understanding of the physicochemical properties of these compounds is essential for their proper handling, formulation, and administration in a research setting.

| Property | This compound | Scopolamine Hydrochloride | Rationale for Research Significance |

| Chemical Structure | Quaternary ammonium salt | Tertiary amine salt | The quaternary ammonium structure of the methyl bromide salt prevents it from crossing the blood-brain barrier, confining its effects primarily to the periphery.[3] |

| Blood-Brain Barrier Permeability | Very low to negligible | High | This is the most critical differentiator, determining whether the compound will have central or predominantly peripheral effects. |

| Solubility | Freely soluble in water.[2] | Very soluble in water.[4] | High water solubility for both compounds facilitates the preparation of aqueous solutions for injection. |

| pKa | Not applicable (permanent charge) | ~7.5-8.0 | The pKa of scopolamine hydrochloride influences its lipid solubility and ability to cross biological membranes. |

| Molecular Weight | 398.29 g/mol | 339.8 g/mol (anhydrous) | Knowledge of the molecular weight is crucial for accurate dose calculations. |

| Appearance | White crystalline powder | Colorless or white crystals or white granular powder | Important for visual identification and quality control. |

Pharmacological Profiles: A Tale of Two Scopes

The differing abilities of these two compounds to access the CNS dictate their distinct pharmacological profiles and, consequently, their applications in research.

Scopolamine Hydrochloride: A Tool to Model Central Cognitive Dysfunction

Scopolamine hydrochloride, by virtue of its ability to antagonize muscarinic acetylcholine receptors in the brain, is a widely used tool to induce transient cognitive deficits in animal models.[5][6] This "scopolamine-induced amnesia" model is frequently employed in the preclinical screening of potential nootropic agents and treatments for neurodegenerative diseases like Alzheimer's disease.[6][7] The blockade of central cholinergic pathways by scopolamine disrupts processes critical for learning and memory formation.[1][6]

Caption: Central action of Scopolamine HCl, blocking muscarinic receptors.

This compound: Isolating Central Effects by Silencing the Periphery

The primary research application of this compound is to block peripheral muscarinic receptors without affecting their central counterparts.[3] This is invaluable in studies where a centrally acting cholinergic drug is administered, and the researcher needs to distinguish between its central and peripheral effects. By pre-treating an animal with this compound, the peripheral side effects of the central drug (e.g., changes in heart rate, salivation) can be prevented, thus isolating the observed behavioral or physiological changes to the CNS.

Caption: Peripheral action of Scopolamine MeBr, blocking muscarinic receptors.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on specific research questions, animal models, and institutional guidelines.

Protocol 1: Induction of Cognitive Deficits using Scopolamine Hydrochloride

Objective: To induce a transient and reversible deficit in spatial learning and memory in rodents.

Materials:

-

Scopolamine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Rodent model (e.g., C57BL/6 mice or Wistar rats)

-

Behavioral apparatus (e.g., Morris water maze, T-maze, or passive avoidance chamber)

Procedure:

-

Preparation of Scopolamine Hydrochloride Solution: Dissolve scopolamine hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL).

-

Animal Habituation: Acclimate the animals to the experimental room and handling for at least 3-5 days prior to the experiment.

-

Administration: Administer scopolamine hydrochloride (typically 0.5-1 mg/kg) via intraperitoneal (i.p.) injection 20-30 minutes before the start of the behavioral task.[8][9][10] A control group should receive a corresponding volume of saline.

-

Behavioral Testing (e.g., Morris Water Maze):

-

Acquisition Phase: Conduct training trials where the animal learns the location of a hidden platform in a pool of opaque water.[11]

-

Probe Trial: After the acquisition phase, remove the platform and assess the animal's memory for the platform's location by measuring the time spent in the target quadrant.[11]

-

-

Data Analysis: Compare the performance of the scopolamine-treated group with the saline-treated control group. Expected outcomes for the scopolamine group include longer escape latencies during acquisition and less time spent in the target quadrant during the probe trial.

Caption: Workflow for inducing cognitive deficits with Scopolamine HCl.

Protocol 2: Differentiating Central vs. Peripheral Effects using this compound

Objective: To determine if the effects of a novel muscarinic agonist are centrally or peripherally mediated.

Materials:

-

This compound

-

Novel muscarinic agonist

-

Sterile saline (0.9% NaCl)

-

Rodent model

-

Apparatus for measuring relevant physiological or behavioral endpoints (e.g., telemetry for cardiovascular monitoring, observational arena for behavioral assessment).

Procedure:

-

Preparation of Solutions: Dissolve this compound and the novel muscarinic agonist in sterile saline in separate solutions.

-

Experimental Groups:

-

Group 1: Vehicle (saline) + Vehicle (saline)

-

Group 2: Vehicle (saline) + Novel Muscarinic Agonist

-

Group 3: this compound + Novel Muscarinic Agonist

-

-

Administration:

-

Administer this compound (typically 1-2 mg/kg, i.p.) or vehicle 15-30 minutes prior to the administration of the novel muscarinic agonist.[3]

-

Administer the novel muscarinic agonist or vehicle.

-

-

Monitoring: Continuously monitor the desired endpoints (e.g., heart rate, blood pressure, specific behaviors) for a predetermined duration.

-

Data Analysis:

-

Compare the effects of the novel muscarinic agonist in the absence (Group 2) and presence (Group 3) of peripheral muscarinic blockade.

-

If the effects of the agonist are abolished or significantly attenuated in Group 3, they are likely peripherally mediated.

-

If the effects persist in Group 3, they are likely centrally mediated.

-

Caption: Decision tree for isolating central vs. peripheral drug effects.

Trustworthiness and Self-Validation in Experimental Design

Conclusion

The choice between this compound and scopolamine hydrochloride is a critical decision in the design of cholinergic research. Scopolamine hydrochloride serves as an invaluable tool for modeling central cognitive deficits, while this compound is essential for dissecting the central versus peripheral effects of cholinergic agents. A thorough understanding of their fundamental chemical and pharmacological differences, as outlined in this guide, empowers researchers to design more precise, insightful, and reproducible experiments, ultimately advancing our understanding of the complex role of the cholinergic system in health and disease.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peripheral versus central muscarinic effects on blood pressure, cardiac contractility, heart rate, and body temperature in the rat monitored by radiotelemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 6. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different effects of scopolamine on the retrieval of spatial memory and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. njppp.com [njppp.com]

The Peripherally Restricted Muscarinic Antagonist: A Technical Guide to the Properties of (-)-Scopolamine Methyl Bromide

This guide provides an in-depth technical exploration of (-)-Scopolamine methyl bromide, a quaternary ammonium derivative of scopolamine, for researchers, scientists, and drug development professionals. Its unique properties as a peripherally-acting muscarinic receptor antagonist make it a valuable tool in a variety of research and clinical settings. This document will delve into its mechanism of action, receptor subtype interactions, and the experimental methodologies used to characterize its pharmacological profile.

Introduction: The Significance of Peripheral Muscarinic Blockade

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors that are integral to the function of the parasympathetic nervous system, regulating a wide array of physiological processes.[1] The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in everything from smooth muscle contraction and glandular secretion to heart rate modulation and cognitive function.[1]

(-)-Scopolamine, a naturally occurring belladonna alkaloid, is a well-known non-selective muscarinic antagonist that readily crosses the blood-brain barrier, leading to both peripheral and central nervous system effects.[2] For research and therapeutic applications where central effects are undesirable, a peripherally restricted antagonist is necessary. This is achieved through the quaternization of the scopolamine molecule with a methyl bromide group, resulting in this compound, also known as N-methylscopolamine.[1] This modification introduces a permanent positive charge, significantly limiting its ability to penetrate the blood-brain barrier.[1] This guide will focus on the specific muscarinic antagonist properties of this peripherally-acting compound.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating the downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (ACh).

The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor.

Caption: Competitive antagonism at the muscarinic receptor.

Receptor Binding Affinity and Selectivity Profile

While this compound is generally considered a non-selective muscarinic antagonist, understanding its binding affinity (Ki) at each of the five receptor subtypes (M1-M5) is crucial for interpreting experimental results. The Ki value represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of N-methylscopolamine for human muscarinic receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | ~0.6-1 | [4] |

| M2 | ~0.1-0.3 | [4] |

| M3 | ~0.1-0.3 | [4] |

| M4 | ~0.2 | [5] |

| M5 | ~0.1 | [6] |

These values are approximate and collated from multiple studies for illustrative purposes. Researchers should consult primary literature for specific experimental contexts.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of this compound is typically determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the muscarinic receptors. A commonly used radioligand for this purpose is [³H]-N-methylscopolamine ([³H]NMS).

Caption: Workflow for a radioligand competition binding assay.

-

Cell Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and homogenize.[7]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.[7]

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Store membrane aliquots at -80°C until use.[8]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]NMS (typically at or below its Kd value).

-

Include control wells for total binding (no unlabeled antagonist) and non-specific binding (a high concentration of a non-radiolabeled antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.[7]

-

-

Detection and Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the unlabeled antagonist.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Antagonism: Inhibition of Downstream Signaling

Beyond binding to the receptor, it is essential to characterize the functional consequences of this interaction. This compound, as a competitive antagonist, inhibits the downstream signaling pathways activated by muscarinic receptor agonists.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca²⁺]i). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

A common method to assess the functional antagonism of Gq/11-coupled receptors is through a calcium flux assay.

Signaling Pathway for Gq/11-Coupled Muscarinic Receptors

Caption: Gq/11 signaling pathway and its inhibition.

Experimental Protocol: FLIPR-Based Calcium Flux Assay

A Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to measure changes in intracellular calcium. This protocol outlines the steps to determine the potency of this compound as a functional antagonist.

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing a Gq/11-coupled muscarinic receptor (e.g., M1 or M3) in a suitable medium.

-

Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight to allow for cell attachment.[9]

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.[10]

-

Remove the culture medium from the cell plate and add the dye-loading solution to each well.

-

Incubate the plate for approximately one hour at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[9]

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Add the antagonist dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Addition and Signal Detection (FLIPR):

-

Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence, then add the agonist to all wells, and continue to record the fluorescence signal over time to capture the calcium mobilization.[11]

-

-

Data Analysis:

-

The FLIPR software will generate kinetic data for the change in fluorescence in each well.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percent inhibition as a function of the log concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

In Vivo Pharmacological Characterization: Preclinical Models

To understand the physiological effects of this compound, in vivo studies in animal models are essential. Due to its peripheral restriction, the compound is particularly useful for investigating the role of peripheral muscarinic receptors in various physiological and pathological processes. A classic in vivo model to demonstrate the peripheral anticholinergic activity of this compound is the induction of mydriasis (pupil dilation) in rabbits.

Experimental Protocol: Rabbit Mydriasis Assay

This assay measures the dose-dependent mydriatic effect of topically applied this compound.

-

Animal Acclimation and Baseline Measurement:

-

Acclimate New Zealand white rabbits to the experimental conditions.

-

Measure the baseline pupil diameter of both eyes of each rabbit using a calibrated instrument.

-

-

Drug Administration:

-

Prepare solutions of this compound at various concentrations in a sterile ophthalmic vehicle.

-

Instill a fixed volume (e.g., 50 µL) of the test solution into one eye of each rabbit (the contralateral eye receives the vehicle as a control).

-

-

Pupil Diameter Measurement:

-

At specified time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes), measure the pupil diameter of both eyes.

-

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline for each eye at each time point.

-

Plot the change in pupil diameter as a function of time for each concentration of this compound.

-

Generate a dose-response curve by plotting the maximum change in pupil diameter against the log of the antagonist concentration.

-

Determine the ED50, the dose that produces 50% of the maximal mydriatic effect.

-

This model provides a clear and quantifiable measure of the peripheral muscarinic receptor blockade in a living system. Similar principles can be applied to study the effects of this compound on other peripheral systems, such as the gastrointestinal and respiratory tracts.[12]

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the specific investigation of peripheral muscarinic receptor function. Its quaternary ammonium structure effectively prevents it from crossing the blood-brain barrier, thereby isolating its effects to the periphery. This guide has provided a comprehensive overview of its mechanism of action as a competitive antagonist, its binding affinity profile, and detailed experimental protocols for its characterization.

Future research can leverage the properties of this compound to further elucidate the distinct roles of peripheral muscarinic receptor subtypes in health and disease. Its use in conjunction with subtype-selective antagonists and genetically modified animal models will continue to provide valuable insights into the complex signaling pathways governed by the parasympathetic nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinburnine decelerates [3H]N-methylscopolamine binding to recombinant human muscarinic M1-M4 acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Laboratory Handling of (-)-Scopolamine Methyl Bromide

Introduction

(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a quaternary ammonium derivative of scopolamine.[1] It functions as a competitive muscarinic acetylcholine receptor antagonist. This mechanism of action, which blocks the effects of acetylcholine, makes it a valuable tool in various research applications, including studies on cholinergic signaling and as a peripheral anticholinergic agent.[2] However, its potent pharmacological activity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols in a laboratory setting. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as toxic and presents several routes of potential exposure.

Toxicological Profile

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] The primary target organs for its toxic effects are the lungs, the nervous system, and mucous membranes.[5]

Key Toxicological Data:

| Parameter | Value | Species |

| Acute Oral LD50 | 619 mg/kg | Mouse |

| Acute Oral LD50 | 3400 mg/kg | Rat |

Source: Sciencelab.com, Inc. MSDS[5]

Given its toxicity, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of the experiment.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classifications for this compound include:

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][4]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][4]

The corresponding GHS pictograms that should be present on all containers of this compound are the health hazard and environment pictograms.[4]

Engineering and Administrative Controls

A multi-layered approach to safety, incorporating both engineering and administrative controls, is essential for minimizing the risk of exposure to this compound.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the researcher.

-

Chemical Fume Hood: All handling of powdered this compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation of the substance.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be written and readily available to all laboratory personnel. These SOPs should be reviewed and updated regularly.

-

Training: All personnel who will be working with this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.

-

Inventory Management: Maintaining an accurate and up-to-date inventory of all hazardous chemicals, including this compound, is a critical component of laboratory safety and regulatory compliance.[6]

Caption: Hierarchy of controls for risk mitigation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent dermal and eye exposure.

-

Gloves: Chemical-resistant gloves are required. Given that it is a powdered solid, care must be taken to avoid contamination when removing gloves.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.[3][5]

-

Lab Coat: A lab coat should be worn to protect street clothing and prevent the transfer of the chemical outside of the laboratory.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator (such as a dust mask type N95) should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is freely soluble in water.[1]

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Storage

-

Container: Store in a tightly closed, properly labeled container.[5] The container should be kept in a cool, dry, and well-ventilated area.[5][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

-

Temperature: While some sources suggest room temperature storage is acceptable, for long-term stability, especially of solutions, refrigeration (2-8°C) or freezing (-20°C) may be preferable, depending on the solvent.[8][9] Always consult the manufacturer's specific recommendations.

Caption: Workflow for receiving and storing the compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and appropriate response is crucial.

Spill Response

-

Small Spills: For small spills of the solid, dampen the material with water and carefully transfer it to a sealed container for disposal.[10] Use absorbent paper dampened with water to clean the area.[10]

-

Large Spills: Evacuate the area and prevent entry.[3] Wear appropriate PPE, including respiratory protection.[3] Sweep up the material, place it in a bag, and hold it for waste disposal.[3] Ventilate the area and wash the spill site after the material has been removed.[3]

-

Do not create dust.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.[3] Seek immediate medical attention.[5]

-

Inhalation: Remove the individual to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting.[5] If the person is conscious, wash out their mouth with water.[3] Seek immediate medical attention.[3][5]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Mechanism of Action: The "Why" Behind the Precautions

This compound is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors.[2][11] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which controls a wide range of involuntary bodily functions. By blocking these receptors, the compound can inhibit gastric secretions and gastrointestinal motility.[1][2]

Its quaternary ammonium structure gives it a positive charge, which limits its ability to cross the blood-brain barrier.[2] This makes it more peripherally selective compared to its parent compound, scopolamine. However, its potent anticholinergic effects are the basis for its toxicity and underscore the importance of the stringent safety measures outlined in this guide.

Conclusion

Working with pharmacologically active compounds like this compound requires a high level of diligence and a commitment to safety. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can safely utilize this valuable compound in their work. This guide serves as a foundational resource, but it is imperative that it is supplemented with institution-specific training and a thorough review of the most current Safety Data Sheet (SDS) before any work begins.

References

- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 3. research.fiu.edu [research.fiu.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. prisminltd.com [prisminltd.com]

- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 9. analyticaltoxicology.com [analyticaltoxicology.com]

- 10. SCOPOLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Pharmacological Profile of (-)-Scopolamine Methyl Bromide

Executive Summary

(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Structurally, it is the quaternary ammonium derivative of scopolamine, a modification that imparts a permanent positive charge and drastically alters its pharmacokinetic profile.[1] This charge is the defining feature of its pharmacology; it severely restricts the molecule's ability to cross the blood-brain barrier, thereby confining its effects primarily to the peripheral nervous system.[3][4][5] This guide provides an in-depth analysis of its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization, offering a comprehensive resource for researchers and drug development professionals.

Chemical and Structural Properties

Chemical Identity

-

Chemical Name: (1R,2S,4R,5S,7R)-7-{[(2R)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide[6]

-

Molecular Formula: C₁₈H₂₄BrNO₄[6]

-

Molecular Weight: 398.30 g/mol [7]

-

Appearance: White crystals or crystalline powder, freely soluble in water.[3][7]

Structural Comparison with (-)-Scopolamine

The fundamental difference between (-)-scopolamine and its methyl bromide derivative is the methylation of the tertiary amine in the tropane ring to form a quaternary ammonium salt.[1] This seemingly minor alteration has profound pharmacological consequences. The permanent positive charge on the nitrogen atom increases the molecule's polarity and hydrophilicity, making it a bulkier, charged compound that cannot easily diffuse across lipid-rich barriers like the blood-brain barrier.[4][8]

References

- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methscopolamine Bromide: Uses, Side Effects & Dosage | Healio [healio.com]

- 4. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 5. This compound | High Purity RUO [benchchem.com]

- 6. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

- 7. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]

- 8. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Scopolamine Methyl Bromide for Studying Cholinergic Pathways

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (-)-Scopolamine methyl bromide (also known as methscopolamine bromide), a key pharmacological tool for the investigation of peripheral cholinergic systems. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific literature.

Introduction: The Cholinergic System and the Role of this compound

The cholinergic nervous system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems, mediating diverse functions such as smooth muscle contraction, glandular secretion, and heart rate regulation.

Dissecting the specific contributions of peripheral versus central cholinergic pathways is a common challenge in neuroscience and pharmacology. This is where this compound proves invaluable. It is a quaternary ammonium derivative of the non-selective muscarinic antagonist, (-)-scopolamine.[1][2] This chemical modification confers a permanent positive charge to the molecule, significantly limiting its ability to cross the blood-brain barrier (BBB).[3] This peripheral selectivity allows researchers to antagonize muscarinic receptors in the periphery without the confounding central effects associated with its parent compound, scopolamine.[3][4][5]

Molecular Profile and Mechanism of Action

Chemical Properties:

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| Synonyms | Methscopolamine bromide, Hyoscine methyl bromide | [6] |

| CAS Number | 155-41-9 | [6] |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [2] |

| Molecular Weight | 398.3 g/mol | [2] |

| Solubility | Freely soluble in water | [2] |

| Purity | ≥98% (HPLC) is recommended for research use. | [6] |

Mechanism of Action:

This compound is a competitive antagonist at muscarinic acetylcholine receptors.[7] It binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating downstream signaling cascades.[1] This blockade of muscarinic signaling leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced salivary and gastric secretion, decreased gastrointestinal motility, and mydriasis (dilation of the pupil).[1][8]

Signaling Pathway of Muscarinic Acetylcholine Receptors

Caption: Muscarinic M1, M3, and M5 receptor signaling pathway.

Receptor Subtype Binding Affinity:

While generally considered a non-selective muscarinic antagonist, N-methylscopolamine (the active moiety) exhibits some subtle differences in affinity across the five muscarinic receptor subtypes. The following table summarizes representative binding affinities (as pKi values) for N-methylscopolamine at human muscarinic receptors expressed in CHO cells. Higher pKi values indicate higher binding affinity.

| Receptor Subtype | pKi |

| M1 | 9.0 |

| M2 | 9.1 |

| M3 | 9.3 |

| M4 | 9.1 |

| M5 | 8.9 |

Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.

Quality Control and Preparation of this compound

Synthesis and Purity:

This compound is typically synthesized by the quaternization of the tertiary amine of (-)-scopolamine with methyl bromide.[4][9] For research applications, it is crucial to use a highly pure compound (≥98%) to avoid off-target effects. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[6][10] The identity and structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[5][11]

Preparation of Stock and Working Solutions:

This compound is freely soluble in water.[2] For in vitro experiments, a stock solution (e.g., 10 mM) can be prepared in sterile deionized water or a suitable buffer and stored at -20°C. For in vivo studies, the compound is typically dissolved in sterile saline (0.9% NaCl) on the day of the experiment.

In Vitro Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Use cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[8]

-

Cell membranes (typically 10-20 µg of protein).

-

Varying concentrations of this compound (or other competing ligand).

-

A fixed concentration of [³H]NMS (typically around its Kd, e.g., 0.1-0.5 nM).

-

-

To determine non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) in a separate set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: Calcium Mobilization

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M1, M3, or M5 muscarinic receptors, which couple to the Gq signaling pathway.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells expressing the muscarinic receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine, typically at its EC₈₀ concentration) to stimulate calcium release.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the agonist-induced calcium response as a function of the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for the antagonist.

-

In Vivo Experimental Protocols

Inhibition of Pilocarpine-Induced Salivation in Rats

This model assesses the peripheral anticholinergic activity of this compound by measuring its ability to inhibit salivation induced by the muscarinic agonist pilocarpine.[12][13][14]

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley).

-

Anesthetize the rats (e.g., with an appropriate anesthetic).

-

-

Drug Administration:

-

Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses (e.g., 0.01 - 1 mg/kg).

-

After a pre-treatment period (e.g., 15-30 minutes), administer a single dose of pilocarpine (e.g., 4 mg/kg, i.p.) to induce salivation.[15]

-

-

Saliva Collection:

-

Immediately after pilocarpine administration, place pre-weighed cotton balls into the rat's oral cavity.

-

Collect saliva for a fixed period (e.g., 15-30 minutes).

-

Remove the cotton balls and weigh them again to determine the amount of saliva secreted.

-

-

Data Analysis:

-

Calculate the net weight of saliva for each animal.

-

Compare the amount of saliva secreted in the drug-treated groups to the vehicle-treated control group.

-

Plot the percent inhibition of salivation as a function of the dose of this compound to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal effect).

-

Gastrointestinal Motility Assay (Charcoal Meal Transit) in Mice

This assay measures the effect of this compound on the transit of a non-absorbable marker through the gastrointestinal tract.

Experimental Workflow

Caption: Workflow for the charcoal meal gastrointestinal transit assay.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult mice (e.g., C57BL/6).

-

Fast the mice overnight (12-18 hours) with free access to water.

-

-

Drug Administration:

-

Administer this compound or vehicle (saline) i.p. at various doses (e.g., 0.1 - 2 mg/kg).

-

-

Charcoal Meal Administration:

-

After a pre-treatment period (e.g., 30 minutes), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally via gavage (typically 0.1 mL per 10 g of body weight).

-

-

Measurement of Transit:

-

After a fixed time (e.g., 20-30 minutes), euthanize the mice by an approved method.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100 .

-

Compare the percent transit in the drug-treated groups to the vehicle-treated control group.

-

Plot the percent inhibition of transit as a function of the dose of this compound to determine the ED₅₀.

-

Pharmacokinetics and Pharmacodynamics

Due to its quaternary ammonium structure, this compound is poorly absorbed after oral administration. When administered parenterally (e.g., intravenously), it is distributed to peripheral tissues but does not significantly penetrate the central nervous system. Its elimination half-life in rats after intravenous administration is relatively short.

The pharmacodynamic effects, such as inhibition of salivation or gastrointestinal motility, are dose-dependent and correlate with the plasma concentration of the drug. The onset of action is rapid after parenteral administration.

Conclusion: A Precision Tool for Peripheral Cholinergic Research

This compound is an indispensable tool for researchers seeking to isolate and study the function of peripheral muscarinic cholinergic pathways. Its inability to cross the blood-brain barrier allows for the specific antagonism of muscarinic receptors in organs such as the salivary glands, gastrointestinal tract, and heart, without the confounding behavioral and cognitive effects of centrally-acting antagonists. By understanding its molecular properties and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of cholinergic physiology and pathophysiology.

References

- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | High Purity RUO [benchchem.com]

- 5. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]

- 6. This compound = 98 HPLC, powder 155-41-9 [sigmaaldrich.com]

- 7. adooq.com [adooq.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]

- 10. wjpps.com [wjpps.com]

- 11. Methscopolamine bromide(155-41-9) 1H NMR spectrum [chemicalbook.com]

- 12. Inhibition of pilocarpine-induced salivation in rats by central noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro effects of (-)-Scopolamine methyl bromide on neural tissues

An In-Depth Technical Guide to the In-Vitro Effects of (-)-Scopolamine Methyl Bromide on Neural Tissues

Introduction: Unveiling a Classic Antagonist in a Modern Context

This compound, also known as methscopolamine bromide or hyoscine methyl bromide, is a peripherally acting muscarinic antagonist derived from scopolamine.[1] It is a quaternary ammonium salt, a chemical modification that imparts a positive charge and significantly limits its ability to cross lipid membranes, including the blood-brain barrier (BBB), under normal physiological conditions.[2][3] While this property makes it distinct from its parent compound, scopolamine hydrobromide, in systemic in vivo studies, it serves as a precise and powerful tool for in-vitro neuroscience research.[4][5]

By directly applying this compound to isolated neural tissues, researchers can investigate the roles of muscarinic acetylcholine receptors (mAChRs) in specific neuronal populations and circuits without the confounding variables of central versus peripheral effects. This guide provides a comprehensive overview of its mechanism of action, detailed protocols for its application in key in-vitro models, and a framework for interpreting the resulting data.

Part 1: Core Mechanism of Action at the Cellular and Receptor Level

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][6] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), it binds to mAChRs but does not activate them, thereby preventing ACh from binding and initiating downstream signaling cascades.[7][8]